(1R,2R,3R,6R,8S,12S,13S,15R,16S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
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Overview
Description
Bruceine D is a naturally occurring quassinoid extracted from the seeds of the Chinese medicinal herb Brucea javanica. This compound has garnered significant attention due to its potent anticancer properties and various biological activities. Bruceine D has been shown to exhibit inhibitory effects on the proliferation of several cancer cell lines, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bruceine D is primarily obtained through extraction from the seeds of Brucea javanica. The extraction process involves the use of organic solvents to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify Bruceine D .
Industrial Production Methods
In industrial settings, the production of Bruceine D involves large-scale extraction and purification processes. The seeds of Brucea javanica are harvested and processed to obtain the crude extract. This extract is then purified using advanced chromatographic methods to isolate Bruceine D in high purity .
Chemical Reactions Analysis
Types of Reactions
Bruceine D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its mechanism of action .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize Bruceine D.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Bruceine D.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups into the Bruceine D molecule
Major Products
The major products formed from these reactions include various derivatives of Bruceine D, which are studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Bruceine D has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Cancer Research: Bruceine D has been extensively studied for its anticancer properties. .
Inflammatory Diseases: Bruceine D exhibits anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Parasitic Infections: The compound has been used in traditional medicine to treat parasitic infections such as malaria.
Drug Delivery Systems: Bruceine D is being explored for its potential use in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Mechanism of Action
Bruceine D exerts its effects through multiple molecular targets and pathways. Some of the key mechanisms include:
Induction of Apoptosis: Bruceine D induces apoptosis in cancer cells by activating the mitochondrial pathway and increasing the levels of reactive oxygen species
Inhibition of Cell Proliferation: The compound inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways
Anti-inflammatory Effects: Bruceine D reduces inflammation by inhibiting the NF-κB signaling pathway and decreasing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Bruceine D belongs to the quassinoid family, which includes several other compounds with similar structures and biological activities. Some of the similar compounds include:
Bruceine A: Known for its anticancer and anti-inflammatory properties.
Bruceine B: Exhibits potent antimalarial activity.
Bruceine C: Studied for its effects on diabetes and metabolic disorders.
Compared to these compounds, Bruceine D is unique due to its broad spectrum of biological activities and its potential for use in various therapeutic applications .
Properties
IUPAC Name |
(1R,2R,3R,6R,8S,12S,13S,15R,16S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3/t8-,10+,11+,12?,13+,14-,15-,17-,18+,19+,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDMZGKDLMGOFR-CXKYBQEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45C2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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